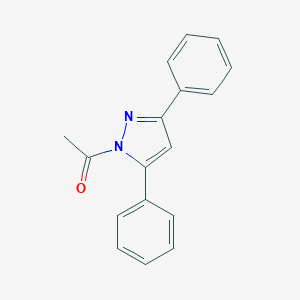
1-acetyl-3,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-3,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole typically involves the condensation of chalcones with hydrazine derivatives. Studies have demonstrated various synthetic routes that yield this compound with high purity and yield, enabling further biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that derivatives of this compound can inhibit the growth of E. coli, Bacillus subtilis, and Aspergillus niger, among others .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through several assays. For instance, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the antineoplastic properties of this compound derivatives. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. They function as inhibitors of P-glycoprotein-mediated multidrug resistance, enhancing the efficacy of conventional chemotherapeutics .
Case Study 1: Antimicrobial Activity
Chovatia et al. synthesized a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them against multiple pathogens. They reported promising results with one compound showing over 98% inhibition against Mycobacterium tuberculosis at a low concentration .
Case Study 2: Anti-inflammatory Activity
In another study by Selvam et al., derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. Several compounds exhibited significant reductions in edema compared to standard drugs like ibuprofen .
Case Study 3: Anticancer Properties
Manna et al. investigated the antineoplastic activity of specific derivatives and found that they effectively inhibited cell proliferation in resistant cancer cell lines while also blocking P-glycoprotein activity .
Comparative Data Table
Eigenschaften
CAS-Nummer |
1154-63-8 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H14N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI-Schlüssel |
LEZLHOKJTQXBOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
0.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















